![molecular formula C17H23BN2O5 B13670686 (1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the boronic acid moiety makes it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an indoline derivative with a Boc group, followed by the formation of the spirocyclic structure through a cyclization reaction. The boronic acid group is then introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can interact with active site residues. The Boc group provides stability and protection during synthetic transformations, which can be removed under specific conditions to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole-2-boronic acid: Similar in structure but with an indole ring instead of the spirocyclic piperidine.
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Contains a pyrrole ring and is used in similar synthetic applications.
Uniqueness
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C17H23BN2O5 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-4-yl]boronic acid |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-9-7-17(8-10-20)13-11(18(23)24)5-4-6-12(13)19-14(17)21/h4-6,23-24H,7-10H2,1-3H3,(H,19,21) |
InChI Key |
FMNDOUKJYGOUNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
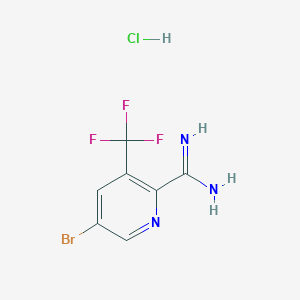
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)
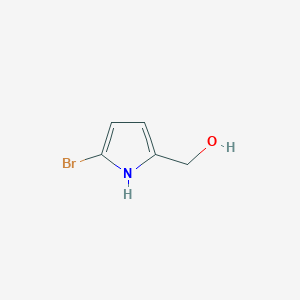


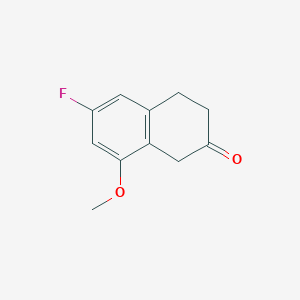
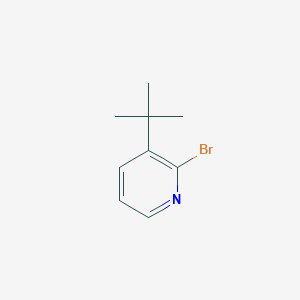
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
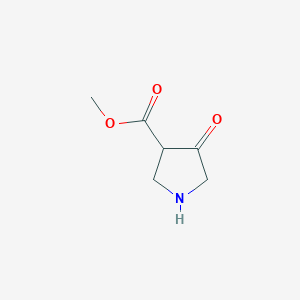
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
